2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Overview
Description
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with three methyl groups and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trimethylpyrimidine-5-sulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups or overall structure.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: DMF, DMSO, acetonitrile
Catalysts: Transition metal catalysts like palladium or copper may be used in some reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which can have different properties and applications depending on the substituents introduced .
Scientific Research Applications
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structure and reactivity make it useful in the development of advanced materials with specific electronic or photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3-Phenyl-2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine
Uniqueness
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-5-4-6(2)13-9(11-5)8(7(3)12-13)16(10,14)15/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSSPZKUKVJSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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